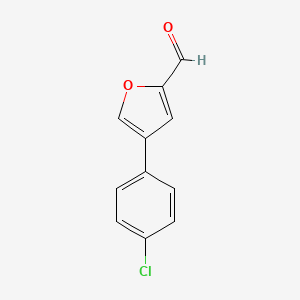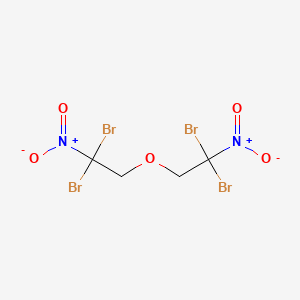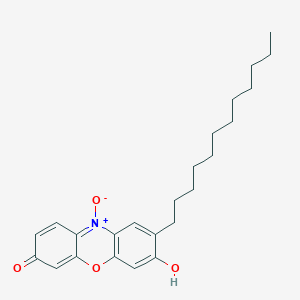
Propyl 2-ethoxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2-ethoxypropanoate is an organic compound with the molecular formula C8H16O3. It is an ester formed from propanol and 2-ethoxypropanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Propyl 2-ethoxypropanoate can be synthesized through the esterification reaction between propanol and 2-ethoxypropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Propyl 2-ethoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield propanol and 2-ethoxypropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propanol and 2-ethoxypropanoic acid.
Reduction: Propanol and 2-ethoxypropanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Propyl 2-ethoxypropanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
作用機序
The mechanism of action of propyl 2-ethoxypropanoate involves its hydrolysis in the presence of water and enzymes or acidic/basic conditions. The ester bond is cleaved, releasing propanol and 2-ethoxypropanoic acid. These products can then participate in various biochemical pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
- Ethyl 2-ethoxypropanoate
- Methyl 2-ethoxypropanoate
- Butyl 2-ethoxypropanoate
Comparison
Propyl 2-ethoxypropanoate is unique due to its specific ester linkage and the presence of a propyl group. Compared to ethyl and methyl analogs, it has a higher molecular weight and different physical properties such as boiling point and solubility. These differences can influence its reactivity and applications in various fields.
特性
CAS番号 |
869190-71-6 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
propyl 2-ethoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-6-11-8(9)7(3)10-5-2/h7H,4-6H2,1-3H3 |
InChIキー |
GXKPKHWZTLSCIB-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)




![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
